molecular formula C12H8N2O B8750546 Benzo[b][1,8]napthyridin-2(1H)-one CAS No. 112499-49-7

Benzo[b][1,8]napthyridin-2(1H)-one

Cat. No. B8750546
Key on ui cas rn: 112499-49-7
M. Wt: 196.20 g/mol
InChI Key: MMQLBTDCVNCJBE-UHFFFAOYSA-N
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Patent
US06632919B1

Procedure details

To a solution of THF (15 mL) and LDA (2M in THF, 15.9 mmol, 7.95 mL), cooled to −78° C., was slowly added a solution of di-t-butyl succinate (15.9 mmol, 3.28 g) in THF (3.0 mL). After 15 minutes at −78° C. 3-Formyl-2-pivaloylaminoquinoline (1.92 g, 7.50 mmol) dissolved in THF (10 mL) was added. The clear yellow solution was stirred at −78° C. for 15 minutes and then allowed to warm to room temperature. The solution was poured into saturated aqueous ammonium chloride (200 mL) and extracted with dichloromethane (2×100 mL). The organic phase was dried (MgSO4) and evaporated in vacuo. The crude product of diastereomeric alcohols was heated to reflux for 24 hours in a mixture of THF (5 mL) and HCl (3M, aqueous) and then poured into water (100 mL) and neutralized with K2CO3. The tan precipitate was washed with water (2×25 mL) and dried in vacuo overnight. The crude product (1.60 g) was heated in acetonitrile (50 mL) and filtered while hot. The product was washed with ether (2×25 mL) and dried in vacuo to give 1.50 g (79%) of a material judged to be 61% pure according to HPLC (260 nm).
Quantity
3.28 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
3-Formyl-2-pivaloylaminoquinoline
Quantity
1.92 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
7.95 mL
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Yield
79%

Identifiers

REACTION_CXSMILES
[Li+].CC([N-]C(C)C)C.C(OC(C)(C)C)(=O)CCC(OC(C)(C)C)=O.C([C:27]1[C:28]([NH:37][C:38](=[O:43])[C:39]([CH3:42])(C)C)=[N:29][C:30]2[C:35]([CH:36]=1)=[CH:34][CH:33]=[CH:32][CH:31]=2)=O.[Cl-].[NH4+]>C1COCC1>[NH:37]1[C:28]2[N:29]=[C:30]3[CH:31]=[CH:32][CH:33]=[CH:34][C:35]3=[CH:36][C:27]=2[CH:42]=[CH:39][C:38]1=[O:43] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
3.28 g
Type
reactant
Smiles
C(CCC(=O)OC(C)(C)C)(=O)OC(C)(C)C
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
3-Formyl-2-pivaloylaminoquinoline
Quantity
1.92 g
Type
reactant
Smiles
C(=O)C=1C(=NC2=CC=CC=C2C1)NC(C(C)(C)C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
7.95 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The clear yellow solution was stirred at −78° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
The crude product of diastereomeric alcohols was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 24 hours in a mixture of THF (5 mL) and HCl (3M, aqueous)
Duration
24 h
ADDITION
Type
ADDITION
Details
poured into water (100 mL)
WASH
Type
WASH
Details
The tan precipitate was washed with water (2×25 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The crude product (1.60 g) was heated in acetonitrile (50 mL)
FILTRATION
Type
FILTRATION
Details
filtered while hot
WASH
Type
WASH
Details
The product was washed with ether (2×25 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
N1C(C=CC=2C=C3C(=NC12)C=CC=C3)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 101.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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